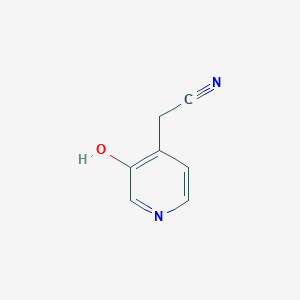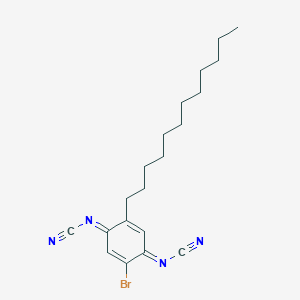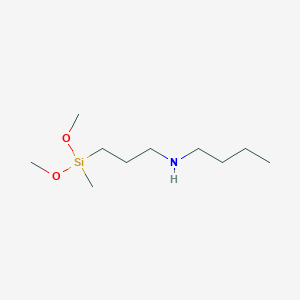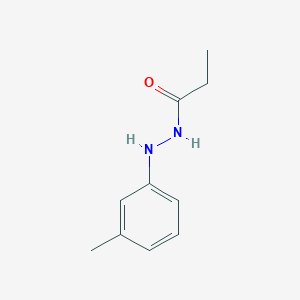
2-(3-Hydroxypyridin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypyridin-4-yl)acetonitrile, also known as HPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyridine derivative that has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-(3-Hydroxypyridin-4-yl)acetonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain proteases, which are involved in the breakdown of proteins.
Biochemical And Physiological Effects
2-(3-Hydroxypyridin-4-yl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(3-Hydroxypyridin-4-yl)acetonitrile in lab experiments include its high yield and purity, its ability to inhibit certain enzymes and proteins, and its potential use in various fields of research. The limitations of using 2-(3-Hydroxypyridin-4-yl)acetonitrile in lab experiments include its unknown mechanism of action, its potential toxicity, and its limited solubility in water.
Future Directions
There are many future directions for the study of 2-(3-Hydroxypyridin-4-yl)acetonitrile. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another potential direction is to study its potential use as a drug delivery system. Additionally, further studies are needed to determine its potential toxicity and to optimize its solubility in water. Finally, more studies are needed to explore its potential use in other fields of research, such as materials science and nanotechnology.
In conclusion, 2-(3-Hydroxypyridin-4-yl)acetonitrile is a promising chemical compound that has shown potential in various fields of scientific research. Its synthesis method is straightforward, and it has been shown to have various biochemical and physiological effects. While there are limitations to using 2-(3-Hydroxypyridin-4-yl)acetonitrile in lab experiments, there are many future directions for its study that could lead to important scientific discoveries.
Synthesis Methods
The synthesis of 2-(3-Hydroxypyridin-4-yl)acetonitrile involves the reaction between 3-hydroxypyridine-4-carbaldehyde and malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form the final product. The yield of this synthesis method is reported to be high, and the purity of the product can be obtained by simple recrystallization.
Scientific Research Applications
2-(3-Hydroxypyridin-4-yl)acetonitrile has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(3-Hydroxypyridin-4-yl)acetonitrile has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In biochemistry, it has been studied for its ability to inhibit certain enzymes and proteins. In pharmacology, it has been studied for its potential use as a drug delivery system.
properties
CAS RN |
112390-79-1 |
|---|---|
Product Name |
2-(3-Hydroxypyridin-4-yl)acetonitrile |
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-(3-hydroxypyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-1-6-2-4-9-5-7(6)10/h2,4-5,10H,1H2 |
InChI Key |
IEYMDUHVHCBWKM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CC#N)O |
Canonical SMILES |
C1=CN=CC(=C1CC#N)O |
synonyms |
4-Pyridineacetonitrile,3-hydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)






![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)



